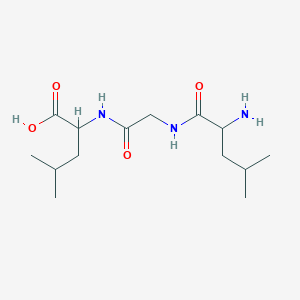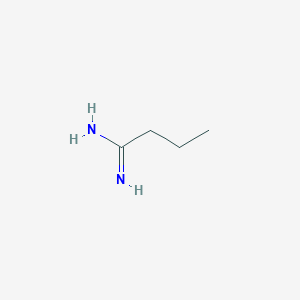
Dibenzoselenophene, octafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzoselenophene, octafluoro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is composed of two benzene rings and a selenium atom, with eight fluorine atoms attached to the benzene rings. It has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of dibenzoselenophene, octafluoro- is still being studied. However, it is believed that its unique electronic structure and high reactivity make it a suitable candidate for various applications. For example, in organic electronics, this compound can act as an electron acceptor due to its high electron affinity, which can improve the efficiency of solar cells and OLEDs.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of dibenzoselenophene, octafluoro-. However, studies have shown that this compound has low toxicity and is not mutagenic or carcinogenic. Additionally, it has been shown to have good biocompatibility, making it a potential candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dibenzoselenophene, octafluoro- in lab experiments is its high reactivity and unique properties. This compound can be used as a building block for the synthesis of various organic compounds, which can have potential applications in electronics, biology, and medicine. However, one of the limitations of using this compound is its high cost and low availability, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on dibenzoselenophene, octafluoro-. One of the potential applications of this compound is in the development of new organic semiconductors with improved efficiency and stability. Additionally, it can be used as a fluorescent probe for biological imaging, which can have significant implications in the field of medicine. Furthermore, more research is needed to understand the mechanism of action of this compound and its potential applications in other fields of science.
Conclusion:
Dibenzoselenophene, octafluoro- is a unique chemical compound that has shown promising results in scientific research. It has potential applications in various fields of science, including organic electronics and biological imaging. Although there are limitations to its use in lab experiments, further research can unlock its full potential and lead to new discoveries and innovations.
Métodos De Síntesis
Dibenzoselenophene, octafluoro- can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Stille coupling reaction. These methods involve the reaction of a dibrominated precursor with a corresponding arylboronic acid or arylstannane, respectively, in the presence of a palladium catalyst. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
Dibenzoselenophene, octafluoro- has been extensively studied for its potential applications in various fields of science. It has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in electronic devices such as solar cells and organic light-emitting diodes (OLEDs). Additionally, this compound has been investigated for its potential use as a fluorescent probe for biological imaging due to its unique optical properties.
Propiedades
Número CAS |
16012-85-4 |
|---|---|
Nombre del producto |
Dibenzoselenophene, octafluoro- |
Fórmula molecular |
C12F8Se |
Peso molecular |
375.1 g/mol |
Nombre IUPAC |
1,2,3,4,6,7,8,9-octafluorodibenzoselenophene |
InChI |
InChI=1S/C12F8Se/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |
Clave InChI |
DZJNUXMUFSWYHQ-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1[Se]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |
SMILES canónico |
C12=C(C(=C(C(=C1[Se]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |
Sinónimos |
Octafluorodibenzoselenophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
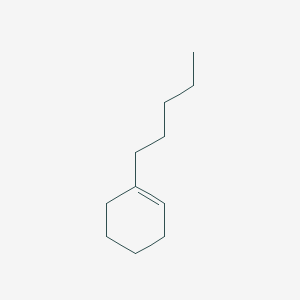
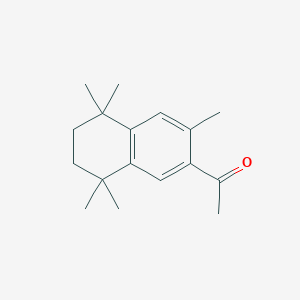
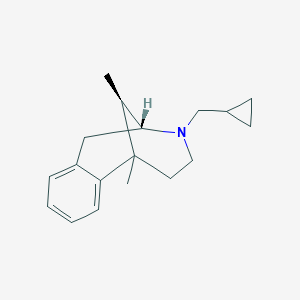
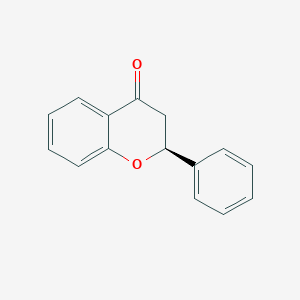
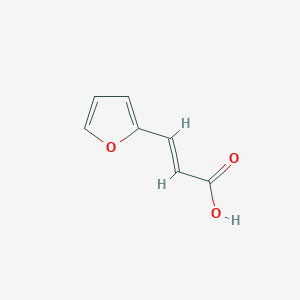
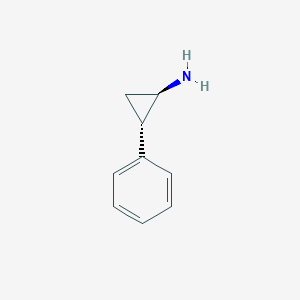
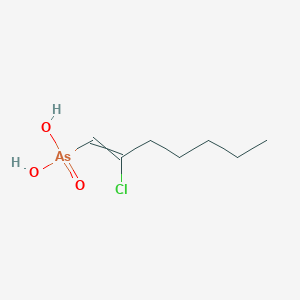
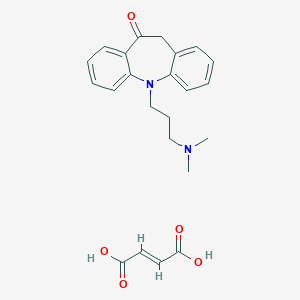
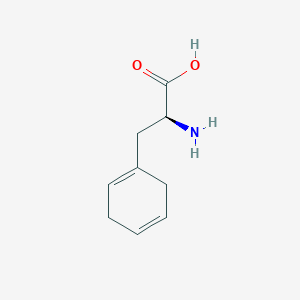
![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)

